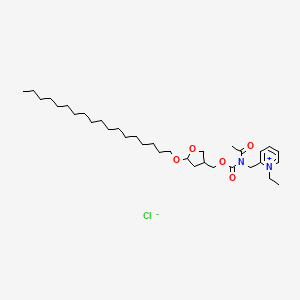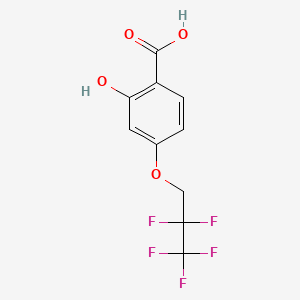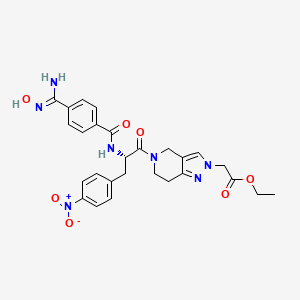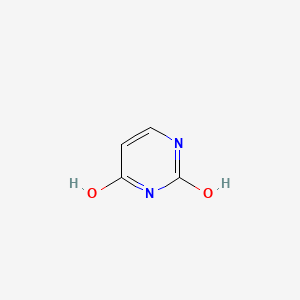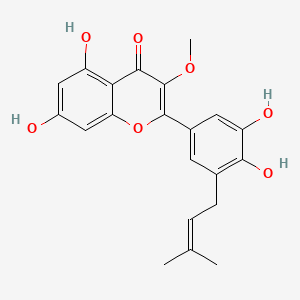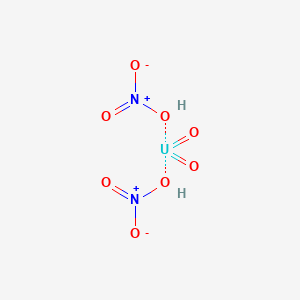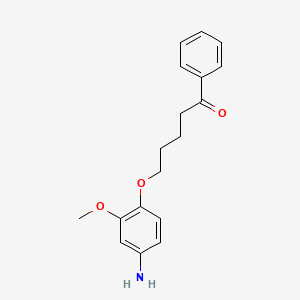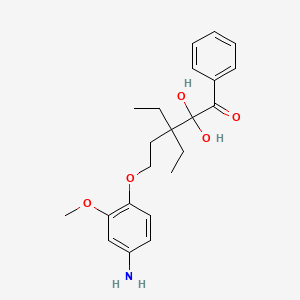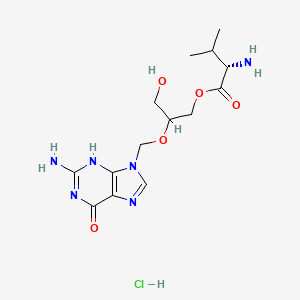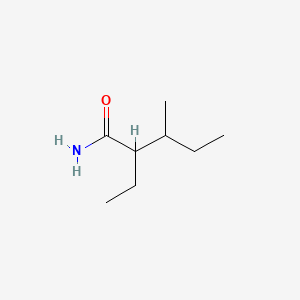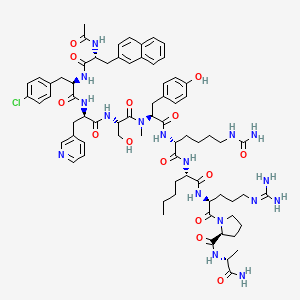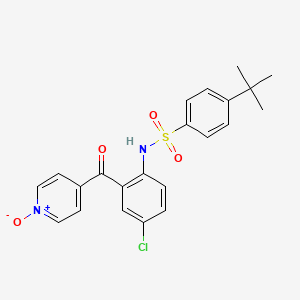
Vercirnon
Overview
Description
Vercirnon is a novel, orally active anti-inflammatory agent that targets a chemokine receptor protein implicated in both Crohn’s disease and ulcerative colitis, the two principal forms of inflammatory bowel disease . It is under investigation for its potential to control the inappropriate immune system response underlying these conditions by blocking the activity of the CC chemokine receptor 9 .
Mechanism of Action
Target of Action
Vercirnon is a novel, orally active anti-inflammatory agent that primarily targets the C-C chemokine receptor type 9 (CCR9) . CCR9 is a highly specific receptor expressed by T cells that migrate selectively to the digestive tract . The trafficking of T cells to the small and large intestine causes persistent inflammation that may result in Crohn’s disease or ulcerative colitis .
Mode of Action
This compound, as a small molecule, is designed to control the inappropriate immune system response underlying inflammatory bowel disease (IBD) by blocking the activity of the CCR9 chemokine receptor . It binds to the intracellular side of the receptor, exerting allosteric antagonism and preventing G-protein coupling . This interaction with its target results in the control of T cell migration to the digestive tract, thereby reducing inflammation .
Biochemical Pathways
It is known that this compound inhibits the activity of the ccr9 chemokine receptor, which plays a key role in the migration of t cells to the digestive tract . By blocking this receptor, this compound disrupts the signaling pathways that lead to T cell migration and subsequent inflammation in the digestive tract.
Pharmacokinetics
It is known that this compound is extensively metabolized by multiple oxidative and reductive pathways, including cytochrome p450 (cyp) enzymes such as cyp3a4, cyp2c19, and cyp2b6 . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound and their impact on its bioavailability require further investigation.
Result of Action
The primary result of this compound’s action is the reduction of inflammation in the digestive tract, which is achieved by controlling the inappropriate immune system response underlying IBD . By blocking the activity of the CCR9 chemokine receptor, this compound prevents the migration of T cells to the digestive tract, thereby reducing the persistent inflammation that may result in Crohn’s disease or ulcerative colitis .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. For instance, the presence of food can affect the absorption of this compound, with one study showing that the maximum plasma concentration and area under the curve parameters of this compound in the fasted state increased in a less than dose-proportional manner and were on average 20% higher in fed subjects compared with fasted subjects . Furthermore, the presence of other medications can also influence the action of this compound, as it is metabolized by multiple CYP enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vercirnon can be synthesized through a series of chemical reactions involving the coupling of various intermediates. Two isotopologues of this compound were prepared: [3H]this compound, radiolabeled using an iridium-mediated hydrogen-tritium exchange, and [11C]this compound, radiolabeled in a palladium-mediated 11C-carbonylative Stille coupling reaction .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production process are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions: Vercirnon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Vercirnon has several scientific research applications, including:
Chemistry: Used as a model compound to study chemokine receptor interactions and to develop new synthetic methodologies.
Biology: Investigated for its role in modulating immune cell migration and activation in the gastrointestinal tract.
Medicine: Under clinical investigation for the treatment of Crohn’s disease and ulcerative colitis
Industry: Potential applications in the development of new therapeutic agents targeting chemokine receptors.
Comparison with Similar Compounds
CCX282-B: Another chemokine receptor antagonist with similar properties.
GSK1605786: A compound with a similar mechanism of action targeting the same receptor.
Uniqueness of Vercirnon: this compound is unique in its high specificity and potency as a CC chemokine receptor 9 antagonist. It has shown promising results in clinical trials for the treatment of inflammatory bowel diseases, making it a potential therapeutic agent in this field .
Properties
IUPAC Name |
4-tert-butyl-N-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15/h4-14,24H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWROCIMSDXGOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220135 | |
| Record name | Vercirnon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vercirnon, a small molecule, orally-available drug, is intended to control the inappropriate immune system response underlying IBD by blocking the activity of the CCR9 chemokine receptor. In adults, CCR9 is a highly specific receptor expressed by T cells that migrate selectively to the digestive tract. The trafficking of T cells to the small and large intestine causes persistent inflammation that may result in Crohn's disease or ulcerative colitis - the two principal forms of IBD. | |
| Record name | Vercirnon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15250 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
698394-73-9 | |
| Record name | Vercirnon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15250 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vercirnon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERCIRNON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWI54OUA12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
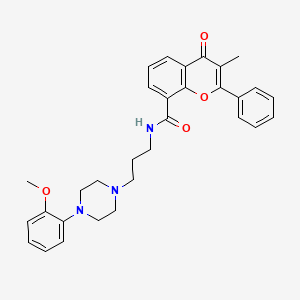
![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B1683730.png)
